Dimethyl dithiophosphate

Description

Contextual Significance of Organophosphorus Compounds in Academic Research

Organophosphorus compounds, a broad class of chemicals containing carbon-phosphorus bonds, are integral to numerous fields of scientific inquiry. taylorandfrancis.comfrontiersin.org Their diverse applications stem from their unique chemical and physical properties, which can be tailored by modifying the organic substituents attached to the phosphorus atom. taylorandfrancis.comfrontiersin.org In academic research, these compounds are extensively studied for their roles in:

Medicinal and Agricultural Chemistry: Many organophosphorus compounds exhibit biological activity, leading to their development as pharmaceuticals and pesticides. frontiersin.orgacs.org

Organic Synthesis: They are valuable reagents and ligands in various chemical reactions, including the Wittig reaction for alkene synthesis and as ligands in metal-catalyzed cross-coupling reactions. frontiersin.org

Materials Science: Their properties make them suitable for use as flame retardants, plasticizers, and metal extractants. frontiersin.orgresearchgate.net

Chemical Warfare Agents: Certain organophosphorus compounds are highly toxic and have been developed as nerve agents. mdpi.comnih.gov

The study of organophosphorus compounds continues to be an active area of research, with ongoing efforts to synthesize new derivatives with enhanced properties and to better understand their mechanisms of action. frontiersin.orgnih.gov

Interdisciplinary Research Landscape of O,O-Dimethyl Dithiophosphate (B1263838)

The research landscape of O,O-dimethyl dithiophosphate is notably interdisciplinary, reflecting its versatile chemical nature. Key areas of investigation include:

Coordination Chemistry: DMDTP and its derivatives are effective ligands for a variety of metal ions. The sulfur atoms in the dithiophosphate group readily coordinate with metals, forming stable complexes. researchgate.net This has led to extensive research on the synthesis and characterization of metal-dithiophosphate complexes with potential applications in catalysis and materials science. researchgate.netresearchgate.net

Analytical Chemistry: Methods for the detection and quantification of DMDTP are important for monitoring its presence in environmental samples and as a metabolite of certain organophosphorus pesticides. nih.govscispace.comcdc.gov Gas chromatography (GC) coupled with specific detectors like the flame photometric detector (FPD) is a common analytical technique. nih.govscispace.comcdc.gov

Environmental Chemistry: As a metabolite of several organophosphorus insecticides, the fate and degradation of DMDTP in the environment are of significant interest. nih.gov Studies have focused on its breakdown in soil and water, including microbial degradation pathways. nih.gov

Biochemistry: Research has explored the interaction of DMDTP with biological systems. For instance, glutathione (B108866) dithiophosphates have been investigated as potential hydrogen sulfide (B99878) (H2S) donors with pharmacological implications. nih.govresearchgate.net

Scope and Objectives of the Academic Review

This review aims to provide a comprehensive overview of the chemical compound O,O-dimethyl dithiophosphate. The primary objectives are to:

Detail the fundamental chemical and physical properties of DMDTP.

Summarize the common methods for its synthesis.

Explore its applications in various research fields, with a focus on its role as a ligand and intermediate.

This article will present factual, research-based information, including data tables to summarize key findings.

Chemical and Physical Properties of O,O-Dimethyl Dithiophosphate

O,O-Dimethyl dithiophosphate is a colorless to light yellow or red liquid, with industrial-grade versions appearing as a black liquid with a characteristic foul odor. chemicalbook.comchembk.com

| Property | Value | Source |

| Chemical Formula | C2H7O2PS2 | chemicalbook.comscbt.com |

| Molecular Weight | 158.18 g/mol | chemicalbook.com |

| Boiling Point | 65°C | chemicalbook.com |

| Density | 1.29 g/cm³ | chemicalbook.com |

| Refractive Index | 1.535 | chemicalbook.comchembk.com |

| Water Solubility | 226 g/L at 20°C | chemicalbook.com |

| Vapor Pressure | 1.33 hPa at 48.5°C | chemicalbook.comchembk.com |

Synthesis of O,O-Dimethyl Dithiophosphate

The primary method for synthesizing O,O-dimethyl dithiophosphate is through the reaction of phosphorus pentasulfide (P2S5) with methanol (B129727). nih.govchembk.com This reaction directly yields the desired product. chembk.com Variations of this synthesis exist, including one-step and two-step processes. For instance, the preparation of a derivative, O,O-dimethyl-S-(1,2-dicarbethoxyethyl)dithiophosphate, can be achieved by reacting diethyl maleate (B1232345) with phosphorus pentasulfide and methanol simultaneously in a petroleum fraction as the reaction medium. google.com Another approach involves the treatment of a toluene (B28343) solution of O,O-dimethyldithiophosphoric acid with an aqueous solution of sodium hydroxide (B78521) to produce the sodium salt. google.com

Research Applications of O,O-Dimethyl Dithiophosphate

O,O-Dimethyl dithiophosphate is a versatile compound with numerous applications in academic and industrial research.

Role as an Intermediate in Pesticide Synthesis

A significant application of DMDTP is as a precursor in the production of organophosphorus pesticides. chemicalbook.comnih.govchembk.com It is a key chemical intermediate for the synthesis of insecticides such as malathion (B1675926) and dimethoate (B1670662). chemicalbook.comnih.govchembk.com The manufacturing process for these pesticides results in DMDTP being present in the wastewater. nih.gov

Ligand in Coordination Chemistry

The dithiophosphate moiety of DMDTP makes it an excellent ligand for coordinating with a wide range of metal ions. The sulfur atoms act as soft donor atoms, forming stable chelate rings with metals. This property has been utilized in the synthesis and characterization of numerous metal complexes. For example, dithiophosphate derivatives have been used to create complexes with germanium, tellurium, and titanium. researchgate.netcdnsciencepub.comacs.org These complexes are studied for their structural properties and potential applications in areas like materials science and catalysis. researchgate.net NMR spectroscopy is a key tool for studying the structure and dynamics of these complexes in solution. acs.org

Analytical and Environmental Research

The detection and quantification of DMDTP are crucial in environmental monitoring and in assessing exposure to certain organophosphorus pesticides, as it is a common metabolite. nih.govcdc.gov Analytical methods, primarily gas chromatography with flame photometric detection (GC-FPD), have been developed to measure levels of DMDTP and other alkyl phosphates in urine. scispace.comcdc.gov These methods often involve a derivatization step to convert the polar metabolites into more volatile esters suitable for GC analysis. scispace.comcdc.gov Research in this area also focuses on the environmental fate of DMDTP, including its degradation in soil and water. nih.gov

Structure

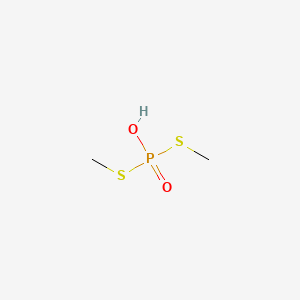

2D Structure

3D Structure

Properties

IUPAC Name |

bis(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFTIUSYLKBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954267 | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32534-66-0, 70577-78-5 | |

| Record name | Phosphorodithioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of O,o Dimethyl Dithiophosphate

Established Synthesis Routes for O,O-Dialkyl Dithiophosphates

O,O-dialkyl dithiophosphates are a significant class of organophosphorus compounds, with O,O-dimethyl dithiophosphate (B1263838) serving as a key intermediate in the synthesis of various agrochemicals and industrial additives. google.comwikipedia.org The synthesis of these compounds has been extensively studied, leading to well-established and efficient methodologies.

Direct Synthesis from Phosphorus Pentasulfide and Methanol (B129727)

The most common and direct industrial method for the preparation of O,O-dimethyl dithiophosphoric acid involves the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol (CH₃OH). wikipedia.orgmdpi.com This exothermic reaction is typically carried out by treating phosphorus pentasulfide with four molar equivalents of the alcohol. google.com

Several process parameters can be optimized to improve the yield and purity of the final product. For instance, conducting the reaction in a diluent such as toluene (B28343) at temperatures between 60°C and 75°C with short reaction times (30-60 minutes) has been shown to produce a colorless O,O-dimethyldithiophosphoric acid in high yield. google.com The use of toluene also enhances the stability of the resulting acid. google.com Without a solvent, the bulk reaction of phosphorus pentasulfide and methanol may result in lower yields, around 62.8-64.5%. google.com

| Parameter | Value/Condition | Reference |

| Reactants | Phosphorus pentasulfide, Methanol | wikipedia.orgmdpi.com |

| Solvent (optional) | Toluene | google.com |

| Temperature | 60°C - 75°C | google.com |

| Reaction Time | 30 - 60 minutes | google.com |

| Molar Ratio (P₂S₅:CH₃OH) | 1:4 | wikipedia.org |

Derivatization Pathways and Related O,O-Dimethyl Dithiophosphate Analogues

O,O-dimethyl dithiophosphoric acid is a versatile precursor for a wide array of derivatives and analogues. These derivatization reactions typically target the acidic proton or involve the dithiophosphate moiety in addition or substitution reactions.

One of the most significant applications of O,O-dimethyl dithiophosphoric acid is in the synthesis of the insecticide malathion (B1675926). This is achieved through the addition of the dithiophosphoric acid to diethyl maleate (B1232345). google.comgoogleapis.com

(CH₃O)₂PS₂H + (C₂H₅O₂C)CH=CH(CO₂C₂H₅) → (CH₃O)₂P(S)SCH(CO₂C₂H₅)CH₂(CO₂C₂H₅)

Another important class of derivatives is the metal salts of O,O-dimethyl dithiophosphoric acid. These are readily prepared by neutralizing the acid with a metal oxide or hydroxide (B78521). For example, reaction with zinc oxide yields zinc O,O-dimethyl dithiophosphate. wikipedia.org These metal complexes, particularly zinc dialkyl dithiophosphates (ZDDPs), are widely used as antiwear and antioxidant additives in lubricating oils. nih.govacs.orgrsc.org

The sodium salt of O,O-dimethyl dithiophosphoric acid, formed by neutralization with sodium hydroxide, serves as a key intermediate for the synthesis of other esters. For instance, it can be reacted with the methyl ester of 2-chloroacetic acid to produce the methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid, a precursor to the insecticide dimethoate (B1670662). google.com

Furthermore, derivatization can be achieved by reacting the dithiophosphoric acid with various organic molecules. For instance, O,O-dialkyl dithiophosphoric acids can be reacted with maleates to form dithiophosphoric acid esters. sciensage.info The resulting compounds have applications as lubricant additives. sciensage.info The derivatization of dialkyl phosphates and thiophosphates with reagents like pentafluorobenzyl bromide (PFBBr) is also a common strategy for analysis by gas chromatography. researchgate.net

Intrinsic Reaction Mechanisms Involving the Dithiophosphate Moiety

The chemical behavior of O,O-dimethyl dithiophosphate is largely dictated by the reactivity of the dithiophosphate moiety. This functional group can participate in a variety of reaction mechanisms, including nucleophilic substitutions and radical processes.

Nucleophilic Substitution Processes

Nucleophilic substitution at the phosphorus center is a fundamental reaction for dithiophosphates and their derivatives. ru.nlsapub.org These reactions can proceed through different mechanisms, primarily the concerted Sₙ2-type mechanism or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. nih.gov

The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the preferred reaction pathway. ru.nl For instance, the reaction of O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (B77711) with oxygen nucleophiles has been shown to proceed through a concerted mechanism for nucleophilic attack at the phosphorus center. sapub.org In contrast, reactions of some thiophosphoryl chlorides with amines are proposed to proceed through a stepwise mechanism. sapub.org

The dithiophosphate anion itself is a potent nucleophile due to the presence of the sulfur atoms. This nucleophilicity is exploited in the synthesis of various esters, such as the reaction of the sodium salt of O,O-dimethyl dithiophosphoric acid with alkyl halides. google.com

Radical and Single Electron Transfer Pathways

Beyond nucleophilic reactions, dithiophosphates can also engage in radical and single electron transfer (SET) pathways. This is particularly relevant to the antioxidant function of zinc dialkyl dithiophosphates (ZDDPs). acs.org The antioxidant mechanism of ZDDPs is believed to involve their reaction with peroxy radicals, thereby interrupting the autoxidation chain reaction of lubricants. sciensage.info

While the exact mechanisms are complex and can vary with conditions, it is proposed that ZDDPs can decompose to form sulfur-containing radicals that are effective at scavenging peroxy radicals. The kinetics of ZDDP-inhibited oxidation reactions suggest that a simple electron-transfer mechanism alone cannot fully account for the observed behavior, indicating the involvement of more complex radical-initiated oxidation and chain-transfer steps. acs.org

Computational studies using Density Functional Theory (DFT) have also been employed to investigate the oxidative degradation of ZDDPs, exploring pathways involving reactions with molecular oxygen. nih.gov These studies help to elucidate the initial steps of radical formation and subsequent reactions that contribute to the antioxidant and antiwear properties of these compounds.

Kinetic and Mechanistic Studies of Dithiophosphate Reactions

The kinetics and mechanisms of various reactions involving dithiophosphates have been the subject of numerous studies to understand their stability and reactivity. Hydrolysis is a key degradation pathway for dithiophosphates. Kinetic studies of the hydrolysis of various dithiophosphates have been conducted using ³¹P NMR spectroscopy. nih.gov These studies have shown that the hydrolysis generally follows pseudo-first-order reaction rates. nih.gov The rate of hydrolysis is highly dependent on the structure of the alkyl groups, with significant variations in rate constants observed for different dithiophosphate esters. nih.gov

For example, the rate of hydrolysis at 85 °C for a series of dithiophosphates varied by more than 10,000-fold depending on the structure of the alcohol used in their synthesis. nih.gov

The decomposition of ZDDPs to form protective tribofilms on metal surfaces is another area of extensive kinetic and mechanistic investigation. nih.govacs.orgrsc.org The formation of these films is a complex process that is influenced by temperature, pressure, and the presence of other lubricant components. whiterose.ac.uk Studies have shown that the polymerization of the initial decomposition products into longer polyphosphate chains follows first-order reaction kinetics. acs.org The presence of water can significantly affect the kinetics of ZDDP decomposition and the composition of the resulting tribofilm, often hindering the polymerization process. whiterose.ac.uk

| Reaction Type | Key Findings | Analytical Technique | Reference |

| Hydrolysis | Pseudo-first-order kinetics; rate is structure-dependent. | ³¹P NMR Spectroscopy | nih.gov |

| ZDDP Decomposition | Formation of polyphosphate chains follows first-order kinetics. | X-ray Photoelectron Spectroscopy (XPS) | acs.org |

| ZDDP-Inhibited Oxidation | Complex mechanism involving radical-initiated oxidation and chain-transfer. | Kinetic studies of oxygen uptake | acs.org |

Hydrolytic Degradation Kinetics and Mechanisms of O,O-Dimethyl Dithiophosphate

The hydrolytic stability of O,O-dimethyl dithiophosphate is a critical factor in its environmental persistence and metabolic fate. The cleavage of its phosphorus-ester bonds is subject to kinetic and mechanistic influences, including the inherent reactivity of the molecule and the surrounding environmental conditions.

Pseudo-First-Order Hydrolysis of Dithiophosphates

The hydrolysis of dithiophosphates, including O,O-dimethyl dithiophosphate, in an aqueous environment where water is in large excess, typically follows pseudo-first-order kinetics. nih.gov This kinetic model applies when the concentration of one reactant (in this case, water) is so high that it remains effectively constant throughout the reaction, making the reaction rate appear to be dependent only on the concentration of the other reactant (the dithiophosphate).

The rate of hydrolysis is significantly dependent on the structure of the dithiophosphate compound. Studies on various dialkyldithiophosphates have shown that the nature of the alkyl group can alter the hydrolysis rate by several orders of magnitude. For instance, dithiophosphates synthesized from tertiary alcohols hydrolyze thousands of times faster than those derived from primary alcohols. nih.gov The hydrolysis of these compounds is often slow at room temperature, necessitating studies at elevated temperatures to observe degradation over a practical timescale. nih.gov

For the closely related compound O,O-dimethyl-O″-p-nitrophenyl thiophosphonate (dimethylparathion), the hydrolysis rate constant in an alkaline solution at 15°C was found to be significantly higher than its diethyl analogue, indicating that the methyl ester is more susceptible to hydrolysis. researchgate.net

| NaOD Concentration (mM) | Pseudo-First-Order Rate Constant (k, min-1) |

|---|---|

| 5.33 | 1.9 x 10-4 |

| 33.33 | 1.4 x 10-3 |

| 100 | 3.8 x 10-3 |

Identification of Hydrolytic Intermediates and Final Products

The hydrolytic degradation of O,O-dimethyl dithiophosphate proceeds through the cleavage of the P-S and P-O bonds. The process involves a nucleophilic attack by water on the phosphorus atom.

The initial step in the hydrolysis is believed to involve the formation of O,O-dimethyl thiophosphoric acid and the release of hydrogen sulfide (B99878). Subsequent hydrolysis steps would lead to the cleavage of the methoxy (B1213986) groups. Studies on the base-catalyzed hydrolysis of analogous organophosphate triesters indicate that the corresponding diesters are the primary end products, as the monoesters are not typically detected. nih.gov For dimethyl methylphosphonate (B1257008) (DMMP), a related organophosphorus compound, the final hydrolysis products have been identified as methylphosphonic acid and methanol. nih.gov

Based on these related pathways, the expected hydrolytic degradation of O,O-dimethyl dithiophosphate would yield the following products:

Intermediates : O,O-Dimethyl thiophosphoric acid

Final Products : Phosphoric acid, Methanol, and Hydrogen Sulfide nih.govscbt.com

Influence of Environmental Factors on Hydrolysis Rates

The rate of hydrolysis of O,O-dimethyl dithiophosphate is significantly influenced by environmental factors, most notably temperature and pH. nih.govresearchgate.net

Temperature: As with most chemical reactions, an increase in temperature generally leads to a substantial increase in the hydrolysis rate. The hydrolysis of dithiophosphates is often very slow at ambient temperatures. nih.gov For example, the hydrolysis rates for some dithiophosphates were found to be over 1300 times slower at room temperature compared to 85°C. nih.gov The heat of activation for the alkaline hydrolysis of the related compound dimethylparathion has been determined to be 15.45 kcal/mol, which is lower than its diethyl counterpart (16.6 kcal/mol), correlating with its faster hydrolysis rate. researchgate.net

pH: The pH of the aqueous solution plays a crucial role in the hydrolysis kinetics. The hydrolysis of organophosphate esters is subject to catalysis under both acidic and, more significantly, basic conditions. For many organophosphate triesters, degradation is minimal at neutral pH but increases substantially as the pH becomes more alkaline. nih.gov Studies on dimethylparathion demonstrate a clear trend of increasing hydrolysis rates with increasing concentrations of hydroxide ions. researchgate.net This base-catalyzed hydrolysis is a dominant pathway for degradation in alkaline aqueous environments. nih.gov

| Temperature (°C) | Reaction Constant (k, mol-1 min-1) |

|---|---|

| 10 | - |

| 15 | 9.20 x 10-2 |

| 25 | - |

| 50 | - |

| 75 | - |

Data for temperatures other than 15°C was mentioned as being measured in the study but specific values were not provided in the abstract.

Coordination Chemistry and Ligand Properties of O,o Dimethyl Dithiophosphate

Ligand Characteristics of O,O-Dialkyl Dithiophosphates

The coordinating behavior of dithiophosphate (B1263838) ligands is primarily dictated by the two sulfur donor atoms and influenced by the nature of the alkyl (R) groups attached to the oxygen atoms.

Bidentate Chelation through Sulfur Atoms

O,O-dialkyl dithiophosphates, including the dimethyl derivative, predominantly function as bidentate ligands, coordinating to metal centers through both sulfur atoms. researchgate.nettandfonline.com This chelation results in the formation of a stable, four-membered MS₂P ring. researchgate.netresearchgate.net This bidentate coordination mode is a common feature observed in complexes with a wide range of transition metals and main group elements. researchgate.netcdnsciencepub.com While bidentate chelation is the most common, other coordination modes such as monodentate and various bridging modes (uni-, bi-, tri-, or tetradentate) are also known, leading to a remarkable diversity in the structures of their metal complexes. researchgate.net

Electronic and Steric Influence of Alkyl Substituents on Coordination

The electronic and steric properties of the alkyl groups (R in (RO)₂PS₂⁻) significantly influence the stability, structure, and reactivity of the resulting metal complexes.

Electronic Effects: The alkyl group is generally considered to have a +I (inductive) effect, meaning it donates electron density. scielo.org.mx In the context of dithiophosphates, larger alkyl groups like ethyl exhibit a more pronounced electron-donating effect compared to the smaller methyl group. This increased electron density on the ligand backbone can lead to greater thermal and hydrolytic stability in the corresponding metal complexes. The electronic nature of the substituent affects the electron density on the sulfur donor atoms, thereby influencing the strength of the metal-sulfur bonds.

Steric Effects: The size and bulkiness of the alkyl substituents play a crucial role in determining the geometry and nuclearity of the metal complexes. researchgate.netrsc.org Bulky alkyl groups can create significant steric hindrance, which may prevent the formation of simple mononuclear, coordinatively saturated species. researchgate.net This steric crowding can favor the formation of complexes with lower coordination numbers or lead to the assembly of lower-dimensional aggregation patterns. researchgate.net For instance, while many nickel(II) dialkyl dithiophosphates with less bulky groups (like methyl, ethyl, and propyl) are mononuclear, very bulky substituents might favor different structural arrangements to minimize steric repulsion. researchgate.net

Formation and Structural Diversity of Metal-Dithiophosphate Complexes

O,O-dimethyl dithiophosphate and its analogues react with a vast number of metal salts, oxides, or organometallic precursors to form a diverse range of coordination complexes. wikipedia.org These complexes vary from simple mononuclear species to intricate polynuclear clusters. researchgate.netdiva-portal.org

Coordination with Transition Metal Ions

Dithiophosphate ligands form stable, often colorful, complexes with virtually all transition metals. researchgate.netwikipedia.org The resulting neutral complexes, such as M[S₂P(OR)₂]₂, are typically soluble in organic solvents. wikipedia.org The coordination geometry is dependent on the metal ion, its oxidation state, and the steric bulk of the dithiophosphate ligand. For example, Ni(II) complexes are generally square-planar, while Zn(II) complexes are tetrahedral. researchgate.netacs.org

| Metal Ion | Typical Formula | Coordination Geometry/Structure | Reference |

|---|---|---|---|

| Nickel(II) | Ni[S₂P(OR)₂]₂ | Square-planar, Mononuclear | researchgate.netresearchgate.net |

| Chromium(III) | Cr[S₂P(OR)₂]₃ | Octahedral | wikipedia.org |

| Tantalum(V) | (PrⁱO)₄Ta[S₂P(OR)₂] | Octahedral with chelating dithiophosphate | tandfonline.com |

| Titanium(IV) | Cp₂Ti[S₂P(OR)₂]₂ | Monodentate dithiophosphate ligands with a 4-coordinate Ti atom | scirp.orgresearchgate.net |

| Platinum(II) | Pt[S₂P(OR)₂]₂ | Square-planar, Mononuclear | wikipedia.orgresearchgate.net |

| Lead(II) | Pb[S₂P(OR)₂]₂ | Variable, often forms polymeric structures | psu.edu |

Specific Complexation Studies with Main Group Elements (e.g., Tin, Tellurium)

O,O-dimethyl dithiophosphate also forms structurally diverse complexes with main group elements. The bonding in these complexes can range from purely monodentate to anisobidentate (asymmetrical chelation) and fully bidentate.

Tellurium Complexes: Dimethyltellurium(IV) dichloride reacts with salts of dithiophosphoric acids to yield complexes like Me₂Te[S₂POGO]₂. cdnsciencepub.com In these compounds, the tellurium atom typically exhibits a "saw-horse" geometry, with the two methyl groups in equatorial positions and one sulfur atom from each dithiophosphate ligand occupying the axial positions. cdnsciencepub.com The second sulfur atom of the ligand is often oriented towards the tellurium center, suggesting a secondary interaction. cdnsciencepub.comtandfonline.com Studies on tellurium(II) bis(dimethyldithiophosphate), Te[(CH₃O)₂PS₂]₂, show large quadrupole splittings in their ¹²⁵Te Mössbauer spectra, indicating significant p-orbital imbalance on the tellurium atom. cdnsciencepub.com

Tin Complexes: The coordination chemistry of dithiophosphates with tin is also extensive. cdnsciencepub.comdtic.mil In contrast to germanium dithiophosphates which are generally monodentate, analogous non-cyclic dithiophosphate derivatives of tin are typically bidentate. cdnsciencepub.com For example, in bis(O,O'-diisopropyl dithiophosphato)diphenyltin(IV), all four Sn-S bonds are of similar length, indicating bidentate coordination. cdnsciencepub.com In diorganotin bis(dithiophosphate) complexes, the tin atom is often found in a distorted octahedral environment. dtic.mil

| Element | Example Compound | Key Structural Features | Reference |

|---|---|---|---|

| Tellurium(IV) | Me₂Te[S₂POGO]₂ (G = alkylene group) | Saw-horse geometry at Te; one S from each ligand in axial positions. | cdnsciencepub.com |

| Tellurium(II) | Te[(CH₃O)₂PS₂]₂ | Planar TeS₄ core with trans-coordination of the ligands. | cdnsciencepub.com |

| Tin(IV) | Ph₂Sn[S₂P(OⁱPr)₂]₂ | Bidentate coordination of dithiophosphate ligands. | cdnsciencepub.com |

| Tin(IV) | Me₂Sn[S₂P(OR)₂]₂ | Distorted octahedral geometry at Sn. | dtic.mil |

Formation of Polynuclear Clusters (e.g., Copper(I) Dithiophosphate Clusters)

The coordination chemistry of copper(I) with O,O-dialkyl dithiophosphates is dominated by the formation of polynuclear clusters. diva-portal.org These structures are held together by the bridging dithiophosphate ligands. The self-assembly process can lead to clusters with different copper core geometries, such as tetrahedral (Cu₄), trigonal antiprismatic (Cu₆), and cubic (Cu₈). diva-portal.orgresearchgate.netacs.org

In the Cu₄L₄ and Cu₆L₆ clusters, the dithiophosphate ligands typically exhibit a trimetallic, triconnective coordination mode. diva-portal.org A particularly interesting and stable structure is the octanuclear cube, often with a sulfide (B99878) or halide ion encapsulated at the center of the Cu₈ core, forming species like [Cu₈(S₂P(OR)₂)₆(μ₈-S)] or [Cu₈(S₂P(OR)₂)₆(μ₈-X)]⁺. diva-portal.orgresearchgate.net In these cubic clusters, the six dithiophosphate ligands bridge the faces of the Cu₈ cube. researchgate.net

| Cluster Type | Example Formula | Core Geometry | Ligand Coordination Mode | Reference |

|---|---|---|---|---|

| Tetranuclear | Cu₄[S₂P(OⁱPr)₂]₄ | Tetrahedral (Cu₄) | Tri-metallic, tri-connective | diva-portal.org |

| Hexanuclear | Cu₆[S₂P(OEt)₂]₆ | Trigonal Antiprismatic (Cu₆) | Tri-metallic, tri-connective | diva-portal.org |

| Octanuclear | Cu₈[S₂P(OR)₂]₆(μ₈-S) | Sulfide-centered Cubic (Cu₈) | Tetra-metallic, face-bridging | diva-portal.orgresearchgate.netacs.org |

| Octanuclear Cationic | {Cu₈[S₂P(OⁱPr)₂]₆(μ₈-Cl)}⁺ | Chloride-centered Cubic (Cu₈) | Tetra-metallic, face-bridging | researchgate.net |

Spectroscopic and Structural Characterization of Complexes

Multinuclear NMR spectroscopy is a powerful tool for characterizing O,O-dimethyl dithiophosphate complexes in solution. scielo.org.mx

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provide information about the organic moieties of the ligand. For instance, in trimethyltin(IV) complexes with cyclic dithiophosphates, the ¹H NMR signals for the CH₂OP groups appear as multiplets due to phosphorus-proton coupling. scielo.org.mx Similarly, the ¹³C NMR spectra show doublets for the carbon atoms directly bonded to the phosphorus-oxygen framework, with coupling constants (²J(³¹P-O-¹³C)) typically around 8-9 Hz. scielo.org.mx

³¹P NMR: Phosphorus-31 NMR is particularly informative for studying the coordination of the dithiophosphate ligand. researchgate.net The chemical shift (δ) of the ³¹P nucleus is sensitive to the coordination mode of the ligand (monodentate, bidentate, bridging) and the nature of the metal ion. For many metal dithiophosphate complexes, the ³¹P chemical shifts are found in the range of +85 to +110 ppm. scielo.org.mxresearchgate.net In some cases, such as with certain trimethyltin(IV) dithiophosphates, multiple ³¹P signals can indicate the presence of conformational equilibria in solution. scielo.org.mx For instance, the hydrolysis of nickel(II) and cadmium(II) O,O-diethyl dithiophosphate complexes has been monitored using ³¹P NMR, allowing for the identification of intermediates and final products. psu.edu

Metal Nuclei NMR (¹¹⁹Sn, ¹²⁵Te, ⁶⁵Cu): When applicable, NMR of the metal nucleus provides direct information about the metal's coordination environment.

¹¹⁹Sn NMR: For organotin(IV) dithiophosphate complexes, ¹¹⁹Sn NMR is a valuable technique. scielo.org.mx The chemical shifts can indicate the coordination number of the tin atom. For example, five-coordinate tin centers in trimethyltin (B158744) dithiophosphates show ¹¹⁹Sn signals at different positions compared to four-coordinate precursors. scielo.org.mx

¹²⁵Te NMR: In studies of halodimethyltellurium(IV) dithiophosphates, ¹²⁵Te NMR spectra have been used alongside other nuclei to characterize the resulting complexes. acs.org

⁶⁵Cu NMR: Solid-state ⁶⁵Cu NMR has been employed to study the structure of polycrystalline copper(I) O,O-dialkyldithiophosphate clusters, helping to understand the different copper environments within the cluster cores. diva-portal.org

A representative collection of NMR data for various O,O-dimethyl dithiophosphate complexes is presented below.

Vibrational spectroscopy is essential for probing the bonding within O,O-dimethyl dithiophosphate complexes. Specific vibrational modes are characteristic of the P-S, P-O-C, and M-S bonds. scielo.org.mxresearchgate.net

Key vibrational bands include:

ν(P-O-C): These stretching vibrations typically appear in the region of 950-1100 cm⁻¹. scielo.org.mxresearchgate.net

ν(P=S) and ν(P-S): The phosphorus-sulfur stretching vibrations are particularly diagnostic. Traditionally, a strong band around 650-750 cm⁻¹ was assigned to the P=S double bond stretch and a weaker one around 510-600 cm⁻¹ to the P-S single bond stretch. scielo.org.mx However, more recent ab initio quantum chemical studies suggest that for chelated dithiophosphates, the two P-S bonds are often equivalent, having a bond character intermediate between single and double. acs.orgresearchgate.net In this view, the higher frequency band (around 650 cm⁻¹) corresponds to the antisymmetric PS stretch, while the lower frequency band (around 530 cm⁻¹) is the symmetric PS stretch. acs.orgresearchgate.net

The table below summarizes characteristic IR absorption bands for selected O,O-dimethyl dithiophosphate complexes.

Single-crystal X-ray diffraction provides the most definitive structural information for O,O-dimethyl dithiophosphate complexes in the solid state. researchgate.net It allows for the precise determination of bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Crystal structures have revealed a variety of coordination modes for the dithiophosphate ligand, including:

Bidentate Chelating: This is the most common coordination mode, where both sulfur atoms of the dithiophosphate ligand bind to the same metal center, forming a four-membered ring. This is observed in numerous complexes, such as in Co(II) complexes where the metal center adopts a distorted octahedral geometry with two bidentate dithiophosphate ligands and two axial N-donor ligands. researchgate.net

Anisobidentate Chelating: A variation of the bidentate mode where the two metal-sulfur bond lengths are significantly different. This is seen in some diorganotin(IV) complexes. dtic.mil

Monodentate: Less commonly, the dithiophosphate ligand can coordinate through only one sulfur atom. An example is (O,O'-diethyl dithiophosphato)triphenyltin(IV). acs.org

X-ray studies have been crucial in establishing the geometries of these complexes, which can range from distorted octahedral in iron(II) and cobalt(II) complexes to trigonal-bipyramidal and even more complex structures. researchgate.netresearchgate.netresearchgate.net For example, the crystal structure of bis(dimethyldithiophosphinato)dimethyltin(IV) shows a six-coordinated, distorted octahedral geometry around the tin atom. dtic.mil

The table below presents selected crystallographic data for metal complexes containing dithiophosphate ligands.

Theoretical Approaches to Metal-Ligand Bonding and Electronic Structure

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the nuances of metal-ligand bonding and electronic structure in O,O-dimethyl dithiophosphate complexes. researchgate.net These computational methods complement experimental data by providing insights into orbital interactions, bond energies, and the nature of chemical bonds.

Ab initio quantum chemical studies on zinc dithiophosphates have challenged the simple P=S and P-S bond description, showing that the two phosphorus-sulfur bonds in chelated systems are often equivalent, with a bond order intermediate between a single and a double bond. acs.orgresearchgate.net These calculations also help in the accurate assignment of vibrational modes observed in IR and Raman spectra. acs.orgresearchgate.net

DFT calculations have been used to:

Optimize Geometries: The structures of dithiophosphate complexes can be optimized, and the calculated structural parameters can be compared with experimental data from X-ray crystallography. researchgate.netresearchgate.net Good agreement between calculated and experimental geometries validates the computational model.

Analyze Frontier Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key parameter related to the chemical reactivity and electronic properties of the complex. researchgate.net

Perform Energy Decomposition Analysis (EDA): EDA can be used to dissect the metal-ligand bond into its constituent parts, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. Studies on related metal-dithiolate complexes have shown that electrostatic interactions are often the dominant attractive force, with orbital interactions (primarily ligand-to-metal sigma donation) also making a significant contribution. inorgchemres.org

Calculate Binding Affinities: Theoretical models can predict the binding affinity of dithiophosphate ligands towards different metal ions. For example, interaction energy calculations have suggested that dithiophosphates bind more strongly to "soft" metal ions like Cu(II) compared to more borderline ions like Pb(II) and Zn(II), which is consistent with Hard-Soft Acid-Base (HSAB) theory. ualberta.ca

Role in Material Science: Precursors for Metal Sulfide Nanoparticles

Metal complexes of O,O-dimethyl dithiophosphate and related dialkyldithiophosphates have emerged as valuable single-source precursors for the synthesis of metal sulfide nanoparticles. core.ac.uk In this approach, a single compound containing both the metal and the sulfur source is thermally decomposed to yield the desired metal sulfide material. This method offers several advantages, including simpler reaction setups, lower reaction temperatures, and better control over the stoichiometry of the final product.

The dithiophosphate ligand serves as an internal sulfur source. Upon heating in a high-boiling point solvent, the complex decomposes, leading to the formation of metal sulfide nanocrystals. The organic components of the ligand can also act as capping agents, controlling the growth and preventing the agglomeration of the nanoparticles. ijnnonline.net

For example, cadmium dithiophosphate complexes have been used to synthesize cadmium sulfide (CdS) nanoparticles. The size, shape, and properties of the resulting CdS nanoparticles can be influenced by the reaction conditions, such as temperature, time, and the nature of the solvent and any additional capping agents used. ijnnonline.netnih.gov This synthetic route is a promising avenue for producing a variety of metal sulfide nanomaterials with potential applications in electronics, optics, and catalysis. core.ac.uknih.gov

Environmental Transformation and Biogeochemical Cycling of O,o Dimethyl Dithiophosphate

Genesis as a Metabolite of Organophosphorus Pesticides

DMDTP is not typically released directly into the environment in large quantities but is rather formed through the metabolic breakdown of parent organophosphorus insecticides within various organisms and through environmental degradation processes. haz-map.com

Dimethoate (B1670662): The metabolism of dimethoate can proceed through several pathways, one of which leads to the formation of DMDTP. fao.org This process involves the hydrolytic cleavage of the P-S bond in the dimethoate molecule. researchgate.net Studies on the metabolism of dimethoate in various biological systems, including plants and mammals, have identified DMDTP as a significant urinary metabolite. fao.orgresearchgate.net In rats, following oral administration of dimethoate, DMDTP was identified as a major metabolite in the urine, accounting for a substantial portion of the administered dose. fao.org

Malathion (B1675926): Malathion is another prominent organophosphorus insecticide that degrades to DMDTP. cdc.govoup.com The metabolic transformation of malathion involves carboxylesterases and phosphatases. oclc.org One of the key degradation pathways is the hydrolysis of the ester linkages, which can ultimately lead to the formation of DMDTP. cdc.gov Toxicokinetic models of malathion in humans have been developed to predict the time course of its metabolites, including DMDTP, in the body and in urine following exposure. oup.com These models are crucial for assessing human exposure and risk. oup.com

Guthion (Azinphos-methyl): Guthion, the common name for azinphos-methyl (B128773), is also a precursor to DMDTP. wikipedia.orgcdc.gov The metabolic detoxification of azinphos-methyl can occur through several routes. One such pathway involves the cleavage of the P-S bond, which results in the formation of DMDTP among other metabolites. wikipedia.org The detection of DMDTP in urine is a reliable biomarker for exposure to azinphos-methyl, although it is not specific to this pesticide alone. wikipedia.org

As a metabolite of various organophosphorus pesticides, DMDTP is frequently detected in both environmental and biological samples. Its presence serves as an indicator of contamination by its parent compounds.

Environmental Matrices: While specific quantitative data for DMDTP in soil and water are not extensively documented in readily available literature, its parent compounds are known to persist in these matrices for varying durations. For instance, malathion residues have been detected in agricultural soil. nih.gov Given that DMDTP is a degradation product, its presence in soil and water where these pesticides have been applied is highly probable. The persistence of the parent compounds, such as dimethoate, is influenced by factors like soil type, moisture, temperature, and pH. wikipedia.org

Biological Matrices: DMDTP is one of the most commonly detected dialkyl phosphate (B84403) metabolites in human urine. researchgate.net Numerous biomonitoring studies have quantified its concentration to assess exposure to organophosphorus pesticides in both the general population and occupationally exposed individuals. For example, a study of the U.S. population found DMDTP in a significant percentage of urine samples, with the 95th percentile concentration being 19 µg/L. A comparative study of pesticide applicators and unexposed individuals showed significantly higher levels of DAP metabolites, including DMDTP, in the exposed group, with total DAP concentrations being approximately twice as high. nih.gov

Urinary Concentrations of Dimethyl Dithiophosphate (B1263838) (DMDTP) in Human Biomonitoring Studies

| Population | Matrix | Concentration Range | Detection Frequency | Reference |

|---|---|---|---|---|

| U.S. General Population (1999-2000) | Urine | 95th Percentile: 19 µg/L | >50% | ethz.ch |

| Pesticide Exposed Individuals (India) | Urine | Mean Total DAPs: 56.37 ng/mL | Not Specified | nih.gov |

| Unexposed Individuals (India) | Urine | Mean Total DAPs: 43.7 ng/mL | Not Specified | nih.gov |

Abiotic Degradation Pathways in Environmental Compartments

The persistence of DMDTP in the environment is influenced by various non-biological degradation processes.

Hydrolysis is a primary abiotic degradation pathway for DMDTP in aqueous environments. The rate of hydrolysis of dithiophosphates is significantly dependent on pH. Generally, the hydrolysis of organophosphorus compounds is catalyzed by both acid and base. nih.gov For dithiophosphates, the stability is pH-dependent, with increased degradation rates observed under alkaline conditions. wikipedia.org

The hydrolysis of dithiophosphates follows pseudo-first-order reaction kinetics. nih.gov The structure of the alkyl group can also have a substantial impact on the rate of hydrolysis. nih.gov For instance, dithiophosphates with branched alkyl groups tend to hydrolyze much faster than those with straight-chain alkyl groups. nih.gov

Factors Influencing the Hydrolysis of Dithiophosphates

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Increased rate under alkaline conditions | wikipedia.org |

| Temperature | Increased rate with higher temperature | nih.gov |

| Alkyl Group Structure | Branched chains hydrolyze faster than straight chains | nih.gov |

Besides hydrolysis, other abiotic processes can contribute to the transformation of DMDTP in the environment, although specific data for DMDTP is limited. Photolysis, or degradation by sunlight, is a known degradation pathway for some organophosphorus pesticides, such as dimethoate. wikipedia.org The efficiency of photolytic degradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.net

Ozonation is another process that has been shown to degrade organophosphorus pesticides in water. eurl-pesticides.eu This process involves the oxidation of the P=S group to a P=O group, forming oxon intermediates. eurl-pesticides.eu While these processes are known to affect the parent pesticides, their specific impact on the transformation of the DMDTP metabolite requires further investigation.

Biotic Degradation and Microbial Metabolism

Microorganisms play a crucial role in the breakdown of DMDTP in the environment. Various bacteria and fungi have been identified that can utilize organophosphorus compounds as a source of nutrients.

The biodegradation of dithiophosphates can be initiated by the hydrolytic removal of the esterified groups. oup.com Several bacterial genera, including Thiobacillus and Pseudomonas, have been shown to degrade DMDTP. capes.gov.br In one study, Thiobacillus thioparus was able to use DMDTP as a sole energy source, producing dimethyl phosphate (DMP) and sulfate (B86663) as byproducts. capes.gov.br Another isolate, a Pseudomonas species, was capable of utilizing the resulting DMP. capes.gov.br

The enzymatic breakdown of dithiophosphates is a key aspect of their microbial metabolism. Enzymes such as phosphodiesterases have been implicated in the initial steps of degradation. oup.comnih.gov For instance, in bacteria isolated from metalworking fluids, an acid phosphodiesterase was found to be involved in the breakdown of a diethyl dithiophosphate, a close structural analog of DMDTP. oup.comnih.gov Organophosphorus hydrolases (OPH) are another important class of enzymes that can hydrolyze a wide range of organophosphorus compounds. researchgate.netnih.gov These enzymes have been isolated from various bacteria, including Pseudomonas diminuta and Flavobacterium sp. nih.govmdpi.com Fungal species have also been shown to be effective in degrading organophosphorus insecticides like malathion. semanticscholar.org

Bacterial and Fungal Degradation Mechanisms

The microbial degradation of O,O-dimethyl dithiophosphate, an initial breakdown product of several organophosphorus pesticides, involves several biochemical pathways. capes.gov.br Microorganisms utilize these compounds as sources of essential nutrients, primarily carbon or phosphorus. nih.govresearchgate.net The principal reactions in this degradation process are hydrolysis, oxidation, alkylation, and dealkylation. imrpress.comoup.com Hydrolysis, in particular, is a key initial step in the detoxification of organophosphorus compounds, targeting the vulnerable ester bonds. oup.com

Specific bacterial strains have been identified for their capacity to degrade O,O-dimethyl phosphorodithioate (B1214789) (DMDTP). One such bacterium, Thiobacillus thioparus (strain TK-1), was isolated from activated sludge and demonstrated the ability to use DMDTP as a sole energy source. capes.gov.br This degradation resulted in the production of dimethyl phosphate (DMP) and sulfate. capes.gov.br Another bacterium, a Pseudomonas species (strain AK-2), was capable of utilizing the DMP produced by T. thioparus. capes.gov.br

While direct studies on fungal degradation of O,O-dimethyl dithiophosphate are specific, the broader class of organophosphorus pesticides is known to be degraded by various fungal species. Genera such as Aspergillus, Penicillium, and Fusarium have been reported to degrade other organophosphates, suggesting they may possess the enzymatic machinery to act on O,O-dimethyl dithiophosphate as well. bbrc.innih.gov The primary mechanism involves enzymatic hydrolysis of the P-O-alkyl and P-O-aryl bonds. oup.com

| Microorganism | Type | Degradation Product(s) | Source of Isolation | Reference |

|---|---|---|---|---|

| Thiobacillus thioparus TK-1 | Bacterium | Dimethyl phosphate (DMP), Sulfate | Activated sludge | capes.gov.br |

| Pseudomonas sp. AK-2 | Bacterium | Utilizes Dimethyl phosphate (DMP) | Activated sludge | capes.gov.br |

| Flavobacterium sp. | Bacterium | General organophosphate degradation | Not Specified | oup.comnih.gov |

| Aeromonas sp. | Bacterium | General organophosphate degradation | Contaminated metalworking fluids | nih.gov |

| Bacillus sp. | Bacterium | General organophosphate degradation | Contaminated metalworking fluids | nih.gov |

Role of Specific Enzymes (e.g., Phosphodiesterases) in Detoxification

The detoxification of O,O-dimethyl dithiophosphate is fundamentally an enzymatic process. The breakdown is initiated by enzymes that catalyze the hydrolysis of the phosphorus ester bonds. oup.com Key enzymes involved in the degradation of organophosphorus compounds include phosphotriesterases, also known as organophosphate hydrolases (OPH), and phosphodiesterases. imrpress.combbrc.in

Phosphotriesterases are crucial as they catalyze the initial cleavage of the triester bond found in many parent organophosphate pesticides. bbrc.in Following this, phosphodiesterases and monoesterases can act on the resulting intermediates, making the phosphorus atom available to the microorganism as a source of inorganic phosphate. bbrc.in

Research on the degradation of the closely related compound, sodium O,O-diethyl dithiophosphate, by bacteria such as Aeromonas, Pseudomonas, Flavobacterium, and Bacillus strains, identified an acid phosphodiesterase in cell-free extracts. nih.gov The specific activity of this enzyme was significantly enhanced when the bacteria were grown on O,O-diethyl dithiophosphate as the sole phosphorus source, indicating its central role in initiating the breakdown process. nih.gov This suggests that similar phosphodiesterases are likely involved in the degradation of O,O-dimethyl dithiophosphate, cleaving the P-S or P-O bonds to begin the detoxification cascade.

| Enzyme Class | Function | Role in Detoxification | Reference |

|---|---|---|---|

| Phosphotriesterase (Organophosphate Hydrolase) | Hydrolyzes P-O-alkyl and P-O-aryl bonds in phosphate triesters. | Catalyzes the initial, critical step in the degradation of many organophosphorus compounds. oup.combbrc.in | oup.combbrc.in |

| Phosphodiesterase | Hydrolyzes phosphoric diester bonds. | Breaks down intermediate products, making phosphorus available for microbial uptake. bbrc.in An acid phosphodiesterase has been specifically implicated in the degradation of O,O-diethyl dithiophosphate. nih.gov | bbrc.innih.gov |

| Alkaline Phosphatase | Hydrolyzes phosphate esters. | Contributes to the cleavage of P-O bonds in organophosphates. imrpress.com | imrpress.com |

Bioremediation Potential in Contaminated Environments

The ability of microorganisms to degrade O,O-dimethyl dithiophosphate and related compounds highlights their significant potential for bioremediation of contaminated soil and water. nih.govnih.gov Bioremediation offers an efficient and environmentally friendly alternative to conventional chemical and physical decontamination methods, which can be expensive and may generate secondary toxic byproducts. nih.govresearchgate.net

Microbial bioremediation leverages the metabolic activity of bacteria and fungi to mineralize organophosphorus pollutants, converting them into less toxic compounds or, ideally, into inorganic molecules like carbon dioxide, phosphate, and sulfate. nih.govbbrc.in The isolation of specific bacterial strains like Thiobacillus thioparus TK-1, which can utilize O,O-dimethyl phosphorodithioate as an energy source, is a testament to this potential. capes.gov.br Such microorganisms can be employed in bioremediation strategies for environments contaminated by pesticide manufacturing or agricultural runoff. capes.gov.br

The process can occur through bio-mineralization, where the organism uses the compound as a nutrient source, or through co-metabolism, where the degradation occurs in the presence of another primary substrate. oup.com The effectiveness of bioremediation can be enhanced by optimizing environmental conditions (e.g., pH, temperature) to support microbial growth and enzymatic activity. globalsciencebooks.info Furthermore, the microorganisms isolated for degrading one specific organophosphorus compound often show the ability to break down other structurally similar molecules, broadening their applicability in treating mixed-contaminant sites. oup.com

Mechanistic Research in Advanced Applications of O,o Dialkyl Dithiophosphates

Mineral Flotation Processes

O,O-dialkyl dithiophosphates (DTPs) are a class of thiol collectors widely utilized in the froth flotation of sulfide (B99878) minerals, often employed as either primary or secondary collectors. researchgate.net Their application is particularly notable in the flotation of base metal sulfides and platinum group minerals. researchgate.netuct.ac.za In addition to their collecting properties, many dithiophosphates also exhibit inherent frothing capabilities, which can be advantageous in flotation circuits. cnlitereagent.com The chemical structure of dithiophosphates allows for strong interactions with metal ions, making them effective in rendering mineral surfaces hydrophobic for flotation. 911metallurgist.comscholaris.ca

Role as a Collector for Sulfide Minerals

Dithiophosphates are recognized for their effectiveness in collecting various sulfide minerals, including copper, lead, and activated zinc sulfides. cnlitereagent.comresearchgate.net They are particularly valued for their selectivity against iron sulfides like pyrite, especially in alkaline conditions. cnlitereagent.comresearchgate.net This selectivity allows for the preferential flotation of valuable minerals from ores with high pyrite content. cnlitereagent.com The collecting action of dithiophosphates is attributed to their ability to adsorb onto the mineral surface, thereby increasing its hydrophobicity and facilitating its attachment to air bubbles. mdpi.comsaimm.co.za

The adsorption of dialkyl dithiophosphates onto sulfide mineral surfaces is a complex process influenced by factors such as pH and pulp potential.

On Chalcopyrite (CuFeS₂): Research indicates that the adsorption mechanism of DTP on chalcopyrite involves chemisorption. researchgate.net Studies using Diffuse Reflectance Fourier Transform (DRIFT) spectroscopy suggest that under oxidizing potentials in slightly acidic to neutral conditions, the major surface compound formed is the dithiolate of DTP, (DTP)₂. researchgate.netmetu.edu.trcumhuriyet.edu.tr This process involves the irreversible adsorption of DTP on the chalcopyrite surface. cumhuriyet.edu.tr However, in alkaline environments, the adsorption can be hindered by the formation of hydrophilic metal oxyhydroxides on the mineral surface. researchgate.netmetu.edu.tr The interaction is believed to proceed through the formation of cuprous dithiophosphate (B1263838). researchgate.net

On Galena (PbS): The adsorption of dithiophosphate on galena surfaces is also a key factor in its flotation. While some studies suggest DTP does not adsorb significantly onto the galena surface under certain basic conditions researchgate.net, other research points to chemisorption mechanisms. The formation of lead dithiophosphate at the surface has been proposed, which renders the mineral hydrophobic. mdpi.com Density functional theory (DFT) calculations support a chemisorption mechanism for modified dithiophosphates on galena, involving the formation of covalent bonds between sulfur atoms in the collector and lead atoms on the mineral surface. researchgate.net

The interaction between dithiophosphates and sulfide minerals leads to the formation of specific metal-thiolate compounds on the mineral surface, which are responsible for inducing hydrophobicity.

Copper Minerals (e.g., Chalcopyrite, Chalcocite): On copper-bearing sulfides, the primary mechanism is believed to be the chemical adsorption of the dithiophosphate to form cuprous dithiophosphate, particularly in neutral and slightly alkaline conditions. researchgate.net On chalcocite, dibutyl dithiophosphate has been observed to adsorb in the form of hydrophobic patches, which can co-adsorb with other collectors like xanthates to form oily Cu(DTP)₂ on the surface. mdpi.com

Lead Minerals (e.g., Galena): For galena, the collector can chemisorb at potentials below the formation potential of lead dithiophosphate, ensuring surface hydrophobicity. mdpi.com At higher potentials, this lead dithiophosphate species may dissolve. mdpi.com

The stability of the metal-dithiophosphate complexes formed on the surface is a critical factor in the collector's effectiveness and selectivity.

Interfacial Phenomena and Collector-Frother Synergy

The performance of dithiophosphate collectors is significantly influenced by their behavior at the air-water and solid-liquid interfaces, particularly through their synergistic interactions with frothers. researchgate.net While collectors traditionally act on the mineral surface and frothers at the air-water interface, research shows a more complex and cooperative relationship when DTPs are used. uct.ac.za

Unlike xanthates, dialkyl dithiophosphates exhibit weak surface activity at the air-water interface. researchgate.net This property contributes to their known frothing or froth-stabilizing effects. mdpi.comuct.ac.zaresearchgate.net When used in combination with a frother, DTPs can lead to a significant synergistic improvement in foam and froth stability. uct.ac.za This interaction is believed to occur at the air-water interface, where the collector and frother co-adsorb. uct.ac.za This co-adsorption can facilitate the transfer of the frother to the mineral-water interface during bubble-particle collision, destabilizing the thin film between them and enhancing attachment kinetics. researchgate.netuct.ac.za The enhanced froth stability can lead to increased recovery of both fine and coarse particles. mdpi.comresearchgate.net

The table below illustrates the effect of Sodium Diethyl Dithiophosphate (SEDTP) on foam stability when combined with a frother.

| Reagent(s) | Foam Stability | Observation |

| SEDTP alone | No significant effect | Limited impact on foam stability when used as the sole reagent. uct.ac.za |

| Frother alone | Stable foam | Establishes a baseline foam stability. uct.ac.za |

| SEDTP + Frother | Significant improvement | A synergistic interaction leads to enhanced foam stability compared to individual reagents. uct.ac.za |

The flotation performance of dithiophosphates is often compared to that of xanthates, another major class of sulfide mineral collectors. The choice between them depends on the specific ore characteristics and desired selectivity.

Collecting Strength and Selectivity: Xanthates are generally considered stronger collectors than dithiophosphates. mdpi.com However, dithiophosphates often exhibit better selectivity, particularly against pyrite in alkaline circuits, which is advantageous for floating copper or lead-zinc sulfides from high-iron ores. cnlitereagent.comresearchgate.net For pyrite flotation itself, xanthates demonstrate a stronger collecting ability. cnlitereagent.com

Interaction Mechanism: A key difference lies in their interfacial behavior. Xanthates adsorb strongly onto the mineral surface, with little activity at the air-water interface. researchgate.net In contrast, dithiophosphates can act at both the solid-liquid and air-water interfaces, leading to synergistic effects with frothers that are not observed with xanthate-frother mixtures. researchgate.net

Performance on Chalcopyrite: In comparative tests on chalcopyrite, ammonium dibutyl dithiophosphate has been shown to achieve a higher maximum floating rate than butyl xanthate. acs.org

The following table presents a comparative overview of chalcopyrite flotation performance with a dithiophosphate and a xanthate collector.

| Collector | Optimal Dosage (g/t) | Maximum Chalcopyrite Floating Rate (%) |

| Ammonium Dibutyl Dithiophosphate | 125 | 96.45% acs.org |

| Butyl Xanthate | 100 | 92.89% acs.org |

The use of collector mixtures, such as combining a xanthate with a dithiophosphate, can leverage the strengths of both, sometimes resulting in enhanced flotation performance due to synergistic effects on mineral hydrophobicity and froth characteristics. mdpi.com

Ion Flotation for Organic Reagent Removal in Wastewater Treatment

Ion flotation is a separation technique utilized for the removal of ionic species from dilute aqueous solutions. This process is particularly relevant for treating wastewater containing organic reagents like O,O-dialkyl dithiophosphates, which are used in mineral processing and can be toxic to the environment. ijcce.ac.irijcce.ac.ir The fundamental principle of ion flotation involves the addition of a surfactant, also known as a collector, which has an opposite charge to the target ion. This interaction forms a hydrophobic complex, or sublate, which can then be removed from the solution by attachment to rising gas bubbles. ijcce.ac.irnih.gov

The effectiveness of ion flotation for removing organic reagents such as diethyl dithiophosphate (DEDTP) is influenced by several operational parameters. Key variables include the initial pH of the solution, the dosage of the collector, impeller speed, and conditioning time. ijcce.ac.irijcce.ac.ir For the removal of DEDTP, a cationic surfactant like N-Cetyl-N,N,N-trimethyl-ammonium bromide (CTAB) can be used as both a collector and a frother. ijcce.ac.irijcce.ac.ir

The mechanism of removal is primarily driven by electrostatic interactions between the anionic DEDTP and the cationic head of the CTAB. ijcce.ac.irijcce.ac.ir Turbidity studies have indicated the formation of complexes between DEDTP and CTAB. For instance, at a pH of 10, it has been shown that DEDTP forms a 1:2 complex with CTAB. ijcce.ac.irijcce.ac.ir The efficiency of the process is also dependent on the properties of the foam generated, such as its stability and foamability. ijcce.ac.irijcce.ac.ir Research has demonstrated that under optimal conditions, a significant percentage of DEDTP can be removed from synthetic wastewater. ijcce.ac.irijcce.ac.ir

| Parameter | Optimal Condition | DEDTP Removal Percentage | Reference |

| Initial pH | 10 | 91% | ijcce.ac.irijcce.ac.ir |

| Collector (CTAB) Dosage | 1.09 x 10⁻³ M | 91% | ijcce.ac.irijcce.ac.ir |

| Impeller Speed | 850 rpm | 91% | ijcce.ac.irijcce.ac.ir |

| Conditioning Time | 3 min | 91% | ijcce.ac.irijcce.ac.ir |

Lubricant Additive Chemistry (Focus on Zinc Dialkyldithiophosphates as Derivatives)

Zinc dialkyldithiophosphates (ZDDPs) are a class of organometallic compounds that have been extensively used as multifunctional additives in lubricants since the 1940s. precisionlubrication.comwikipedia.orgacs.org They are highly valued for their ability to provide anti-wear, anti-oxidation, and anti-corrosion properties to engine oils, hydraulic fluids, and greases. precisionlubrication.comijeijournal.comresearchgate.net ZDDPs function by forming a protective sacrificial layer, known as a tribofilm, on metal surfaces under conditions of high temperature and pressure. precisionlubrication.com This film prevents direct metal-to-metal contact, thereby reducing wear. precisionlubrication.com

Tribochemical Mechanisms of Anti-Wear Film Formation

The formation of the protective tribofilm by ZDDP is a complex process that is not solely dependent on temperature but is significantly influenced by mechanical stresses, a field of study known as mechanochemistry. semanticscholar.orgnih.gov Under boundary and mixed lubrication conditions, where direct asperity contact can occur, ZDDP decomposes and reacts with the metal surface to form a glassy film composed of zinc and iron polyphosphates and metal sulfides. precisionlubrication.com This film is typically in the range of 50-100 nm thick. nih.gov

The growth of the ZDDP tribofilm is consistent with a stress-promoted thermal activation model. wikipedia.orgsemanticscholar.org This model posits that the rate of film formation increases exponentially with both applied pressure and temperature. wikipedia.orgresearchgate.net In-situ studies using atomic force microscopy (AFM) have confirmed this relationship. wikipedia.orgresearchgate.net The shear stress present in high-pressure contacts can significantly reduce the thermal activation energy required for the ZDDP decomposition reaction, thereby greatly accelerating the rate of film formation. semanticscholar.orgresearchgate.net It has been demonstrated that solid-solid contact is not a prerequisite for tribofilm formation; the reaction can be driven by the applied shear stress within the lubricant film under full-film elastohydrodynamic lubrication (EHL) conditions. semanticscholar.orgnih.govnih.gov

| Factor | Effect on Tribofilm Growth Rate | Supporting Evidence |

| Temperature | Exponential increase | Thermally driven process, consistent across multiple studies. nih.gov |

| Compressive Stress | Inhibits growth | Under constant shear stress and temperature, increased compressive stress reduces the growth rate. nih.gov |

| Shear Stress | Promotes growth | Required to drive tribofilm generation; growth rate increases exponentially with shear stress. semanticscholar.orgnih.govnih.gov |

The reactivity of ZDDP is fundamentally mechanochemical, meaning that mechanical forces directly influence the chemical reaction pathways. nih.gov Studies have shown that shear stress, rather than hydrostatic pressure, is the primary mechanical driver for the ZDDP reaction. nih.gov Under high shear, the ZDDP molecules adsorbed on the surface are subjected to asymmetric stress, which promotes their decomposition and initiates the polymerization of phosphate (B84403) chains to form the protective film. nih.gov The rate of this tribofilm growth has been found to be independent of the ZDDP concentration in the lubricant, indicating zero-order kinetics for this process. nih.gov The structure of the alkyl groups in the ZDDP molecule also affects its reactivity, with secondary ZDDPs forming tribofilms at a considerably faster rate than primary ZDDPs, suggesting that the initial decomposition is the rate-determining step. nih.gov

Contributions to Anti-Oxidation and Anti-Corrosion Properties

In addition to their anti-wear properties, ZDDPs are effective antioxidants and corrosion inhibitors. precisionlubrication.commachinerylubrication.comlubrizol.com The anti-oxidation function is crucial for extending the life of the engine oil. ijeijournal.commachinerylubrication.com During the auto-oxidation cycle of base oils, hydroperoxides are formed. ZDDPs act to intercept and decompose these hydroperoxides into non-reactive products, thus inhibiting the oxidative degradation of the lubricant. precisionlubrication.com This decomposition of hydroperoxides also has a secondary benefit of reducing corrosion, as high concentrations of these species can be corrosive to metal surfaces. precisionlubrication.com The protective chemical films formed by ZDDP on metal surfaces also act as a barrier against corrosive agents. machinerylubrication.comlubrizol.com

Synergistic Interactions with Co-Additives (e.g., Molybdenum Dithiocarbamate)

The performance of ZDDP in lubricant formulations can be enhanced through synergistic interactions with other additives. A notable example is the interaction with molybdenum dithiocarbamate (MoDTC), a friction modifier. nih.govsemanticscholar.orgconstantcontact.com The combination of ZDDP and MoDTC has been shown to have a positive effect on both friction and wear reduction. nih.govsemanticscholar.org

The synergy arises from the role of ZDDP in facilitating the formation of a molybdenum disulfide (MoS₂) tribofilm from MoDTC at the rubbing contacts. nih.govconstantcontact.com MoS₂ is known for its excellent low-friction properties. Research has indicated that a significant portion of the sulfur atoms present in the MoS₂ tribofilm can originate from the ZDDP molecule. nih.gov The presence of ZDDP appears to be crucial for the generation of the MoS₂ layer, which then provides the friction-reducing benefit. nih.gov The rough tribofilm created by ZDDP provides the necessary pressure and shear stress to promote the reaction of the MoDTC, even on smooth surfaces. constantcontact.com This synergistic relationship allows for the formulation of lubricants that offer both excellent anti-wear protection and improved fuel efficiency through friction reduction. nih.govconstantcontact.com

Advanced Analytical Methodologies for O,o Dimethyl Dithiophosphate and Its Metabolites

State-of-the-Art Chromatographic Techniques

Chromatography, coupled with highly selective detectors, forms the cornerstone of modern analytical methods for O,O-Dimethyl dithiophosphate (B1263838) and its related compounds. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques utilized, each offering distinct advantages.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. For organophosphorus compounds like DMDTP, which are often derivatized to increase volatility, GC is frequently paired with selective detectors that offer high sensitivity towards phosphorus and sulfur atoms.

The Flame Photometric Detector (FPD) is highly selective for phosphorus- and sulfur-containing compounds. This makes it particularly suitable for the analysis of DMDTP. The Pulsed Flame Photometric Detector (P-FPD), an advancement of the FPD, offers even greater sensitivity and selectivity, allowing for the determination of residues at the part-per-billion (ppb) level. Methods have been developed using GC-FPD for the analysis of six common dialkylphosphate (DAP) metabolites, including DMDTP, in biological matrices like urine. researchgate.net These methods have demonstrated limits of detection ranging from 0.10 ng/mL to 2.5 ng/mL and relative recovery rates of 94-119%. nih.gov

The Nitrogen-Phosphorus Detector (NPD) is another highly sensitive detector used in the analysis of organophosphate metabolites. researchgate.netnih.gov It provides excellent selectivity for compounds containing nitrogen and phosphorus, reducing interference from other compounds in the sample matrix. researchgate.net

| Metabolite | Limit of Detection (ng/mL) | Relative Recovery (%) |

|---|---|---|

| Dimethylphosphate (DMP) | 0.10 - 2.5 | 94 - 119 |

| Dimethylthiophosphate (DMTP) | 0.10 - 2.5 | 94 - 119 |

| Dimethyldithiophosphate (DMDTP) | 0.10 - 2.5 | 94 - 119 |

| Diethylphosphate (DEP) | 0.10 - 2.5 | 94 - 119 |

| Diethylthiophosphate (DETP) | 0.10 - 2.5 | 94 - 119 |

| Diethyldithiophosphate (DEDTP) | 0.10 - 2.5 | 94 - 119 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is a powerful tool for both the qualitative confirmation and quantitative measurement of DMDTP and its metabolites. researchgate.net

For quantitative analysis, GC-MS methods often employ isotopic dilution, where a stable isotope-labeled internal standard is used to improve accuracy and precision. nih.gov When operated in selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, significantly enhancing sensitivity and selectivity. nih.govresearchgate.net GC-MS has been successfully used to analyze dialkylphosphate metabolites in various biological samples, including urine and hair. nih.govnih.govresearchgate.net The use of negative ion chemical ionization (NICI) with tandem mass spectrometry (MS/MS) can further lower detection limits, reaching levels as low as 0.04 µg/L for DMDTP in urine. researchgate.net

| Metabolite | Technique | Limit of Detection/Quantification | Relative Recovery (%) | Matrix |

|---|---|---|---|---|

| DMDTP | GC-EI-MS | LOQ: 0.25 - 2.5 ng/mL | 92 - 103 | Urine |

| DMDTP | GC-NCI-MS/MS | LOD: 0.04 µg/L | Not Reported | Urine |

| DMTP | GC-NCI-MS/MS | LOD: 0.1 µg/L | Not Reported | Urine |

| DMP | GC-NCI-MS/MS | LOD: 0.5 µg/L | Not Reported | Urine |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), has become a primary analytical method for monitoring polar and ionic metabolites like DMDTP. researchgate.net A significant advantage of HPLC-MS is that it often does not require the derivatization step that is essential for GC analysis, which can be costly and time-consuming. nih.gov

LC-MS/MS methods provide high sensitivity and selectivity, allowing for the simultaneous quantification of multiple dialkylphosphate metabolites in complex matrices such as urine and hair. nih.govresearchgate.net These methods typically use electrospray ionization (ESI) in the negative ion mode and operate in multiple reaction monitoring (MRM) mode for quantification. researchgate.net Recent developments have led to ultrafast liquid chromatography-tandem mass spectrometry (UFLC–MS/MS) methods that offer high-throughput analysis with excellent performance, including high recovery rates (93-102%) and low limits of detection (0.0201 to 0.0697 ng/mL for various DAP metabolites). nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step to isolate O,O-Dimethyl dithiophosphate and its metabolites from complex biological matrices, remove interferences, and concentrate the analytes before chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. labrulez.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent.

For organophosphate metabolites, various SPE sorbents can be used. A more advanced and selective approach is Molecularly Imprinted Solid-Phase Extraction (MISPE). nih.govresearchgate.net This technique uses molecularly imprinted polymers (MIPs), which are custom-made polymers with recognition sites that are specific to the structure of the target analyte. nih.govlongdom.org MISPE has been successfully developed for the selective extraction of organophosphate metabolites from urine samples, demonstrating good recovery and precision. nih.govresearchgate.net

Because dialkylphosphate metabolites are ionic and non-volatile, they are not directly suitable for GC analysis. Derivatization is a chemical modification process used to convert these analytes into more volatile and thermally stable derivatives.